
2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of methoxy, methylpropyl, and trifluoromethyl groups in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Addition of the Methylpropyl Group: The methylpropyl group can be added through alkylation reactions using alkyl halides.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methylpropyl groups contribute to the compound’s binding affinity and specificity towards its targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-methylpropyl)-5-(trifluoromethyl)pyrimidine
- 2-Methoxy-4-(2-methylpropyl)-6-(difluoromethyl)pyrimidine
- 2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)benzene
Uniqueness
2-Methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
62772-98-9 |
|---|---|
Molecular Formula |
C10H13F3N2O |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2-methoxy-4-(2-methylpropyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H13F3N2O/c1-6(2)4-7-5-8(10(11,12)13)15-9(14-7)16-3/h5-6H,4H2,1-3H3 |
InChI Key |
MOCVBBMBVBAAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


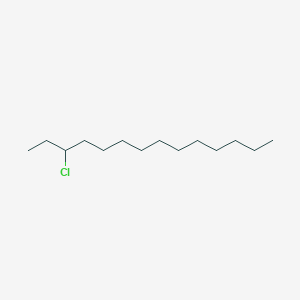
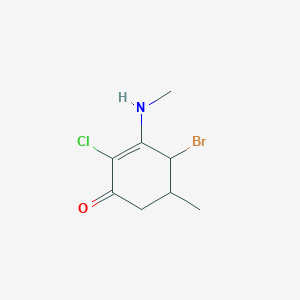
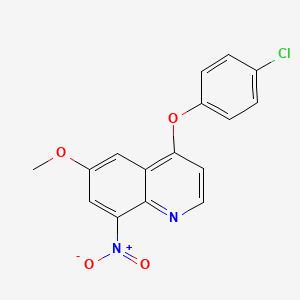
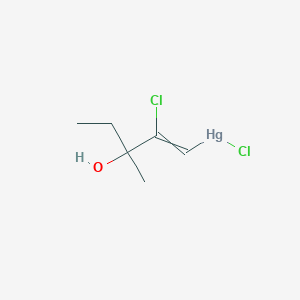
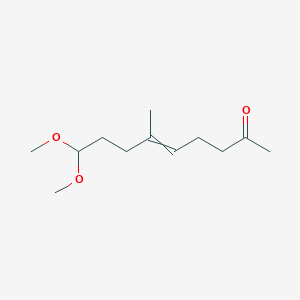
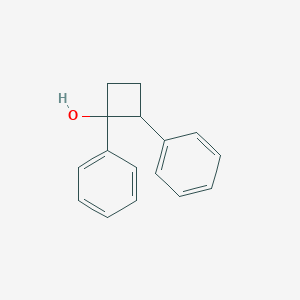
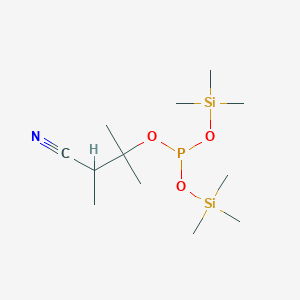
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
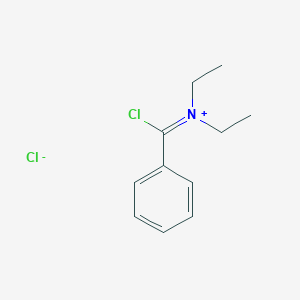
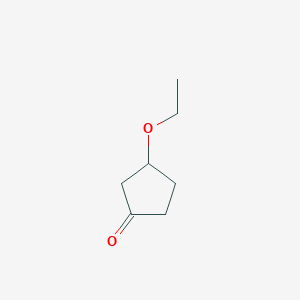

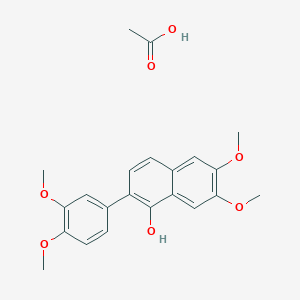
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
